Cas no 1170783-25-1 (1,3-Dimethyl-5-nitro-1H-pyrazole)

1,3-Dimethyl-5-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by its distinct molecular structure, featuring a nitro group at the 5-position and methyl groups at the 1- and 3-positions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its nitro group enhances reactivity, making it valuable for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined structure and predictable reactivity contribute to its utility in heterocyclic chemistry and drug discovery applications. Care should be taken during handling due to potential sensitivity to heat or shock.
1,3-Dimethyl-5-nitro-1H-pyrazole structure
1170783-25-1 structure
Product name:1,3-Dimethyl-5-nitro-1H-pyrazole
CAS No:1170783-25-1
MF:C5H7N3O2
Molecular Weight:141.127980470657
MDL:MFCD09859318
CID:4682929
PubChem ID:6422592

1,3-Dimethyl-5-nitro-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 1,3-dimethyl-5-nitro-1H-pyrazole
    • 1,3-dimethyl-5-nitropyrazole
    • OJETWFRFVGLXPW-UHFFFAOYSA-N
    • STK353044
    • FCH874819
    • SBB026117
    • ST45134488
    • 1,3-Dimethyl-5-nitro-1H-pyrazole
    • MDL: MFCD09859318
    • インチ: 1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3
    • InChIKey: OJETWFRFVGLXPW-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC(C)=NN1C)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 144
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 63.6

1,3-Dimethyl-5-nitro-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-231984-0.1g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1 95%
0.1g
$132.0 2024-06-20
A2B Chem LLC
AV15986-5g
1,3-Dimethyl-5-nitro-1H-pyrazole
1170783-25-1 >95%
5g
$1134.00 2024-04-20
Enamine
EN300-231984-0.25g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1 95%
0.25g
$188.0 2024-06-20
Enamine
EN300-231984-5.0g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1 95%
5.0g
$1364.0 2024-06-20
Enamine
EN300-231984-1.0g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1 95%
1.0g
$470.0 2024-06-20
Ambeed
A953093-1g
1,3-Dimethyl-5-nitro-1H-pyrazole
1170783-25-1 97%
1g
$265.0 2024-04-26
Ambeed
A953093-5g
1,3-Dimethyl-5-nitro-1H-pyrazole
1170783-25-1 97%
5g
$795.0 2024-04-26
Enamine
EN300-231984-1g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1
1g
$470.0 2023-09-15
Enamine
EN300-231984-5g
1,3-dimethyl-5-nitro-1H-pyrazole
1170783-25-1
5g
$1364.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1353192-5g
1,3-Dimethyl-5-nitro-1h-pyrazole
1170783-25-1 97%
5g
¥31917.00 2024-08-09

1,3-Dimethyl-5-nitro-1H-pyrazole 関連文献

1,3-Dimethyl-5-nitro-1H-pyrazoleに関する追加情報

Introduction to 1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1)

1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyrazole family, which is well-known for its broad spectrum of biological activities. The presence of both methyl and nitro substituents in its molecular structure imparts unique reactivity and functionalization possibilities, making it a valuable scaffold for further chemical modifications.

The molecular formula of 1,3-Dimethyl-5-nitro-1H-pyrazole is C₅H₆N₂O₂, and it features a six-membered aromatic ring containing two nitrogen atoms. The nitro group at the 5-position introduces electrophilic characteristics, facilitating various chemical reactions such as nucleophilic substitution and reduction. Additionally, the methyl groups at the 1 and 3 positions enhance the compound's stability and influence its electronic distribution, which is crucial for understanding its interaction with biological targets.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic purposes. 1,3-Dimethyl-5-nitro-1H-pyrazole has emerged as a promising candidate due to its ability to modulate multiple biological pathways. Studies have demonstrated its potential in inhibiting certain enzymes and receptors involved in inflammatory responses, making it a candidate for further investigation in the development of anti-inflammatory agents.

One of the most intriguing aspects of 1,3-Dimethyl-5-nitro-1H-pyrazole is its reactivity toward reduction processes. The nitro group can be selectively reduced to an amine, yielding 1,3-Dimethyl-5-amino-1H-pyrazole, which is another compound of significant interest in medicinal chemistry. This transformation opens up avenues for synthesizing more complex derivatives with tailored biological activities. For instance, the introduction of additional functional groups such as halogens or alcohols can lead to novel compounds with enhanced pharmacological properties.

The synthesis of 1,3-Dimethyl-5-nitro-1H-pyrazole typically involves nitration of pre-existing pyrazole derivatives followed by methylation at the 1 and 3 positions. Recent advancements in synthetic methodologies have improved the efficiency and yield of this process, making it more accessible for large-scale production. These improvements are crucial for facilitating further research and development efforts aimed at discovering new pharmaceutical applications.

From a computational chemistry perspective, 1,3-Dimethyl-5-nitro-1H-pyrazole has been studied using various molecular modeling techniques to predict its binding interactions with biological targets. These studies have provided insights into how the compound can be optimized for better affinity and selectivity. For example, computational simulations have shown that slight modifications in the substitution pattern can significantly alter the binding affinity to specific enzymes or receptors.

The pharmacokinetic properties of 1,3-Dimethyl-5-nitro-1H-pyrazole are also under investigation to assess its potential as a drug candidate. Preliminary studies suggest that the compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for any prospective therapeutic agent. Additionally, its metabolic pathways have been explored to identify potential detoxification routes and any possible side effects associated with prolonged exposure.

In conclusion, 1,3-Dimethyl-5-nitro-1H-pyrazole (CAS No. 1170783-25-1) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover more about its properties and applications, it is likely that this compound will play an increasingly important role in medicinal chemistry and drug discovery efforts.

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